(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 144069-70-5
VCID: VC0176370
InChI: InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
Molecular Formula: C16H21NO4
Molecular Weight: 291.347

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

CAS No.: 144069-70-5

Cat. No.: VC0176370

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid - 144069-70-5

Specification

CAS No. 144069-70-5
Molecular Formula C16H21NO4
Molecular Weight 291.347
IUPAC Name (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1
Standard InChI Key JDAQDIQHICLYKH-CHWSQXEVSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2

Introduction

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by its specific stereochemistry, with the tert-butoxycarbonyl (Boc) group protecting the nitrogen atom of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Stereochemistry

The compound exhibits a specific stereochemistry, with the (2R,4S) configuration indicating the spatial arrangement of the substituents on the pyrrolidine ring. This stereochemistry is crucial for its biological activity and reactivity in chemical reactions.

Synthesis Methods

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid typically involves the protection of a proline derivative with a Boc group, followed by the introduction of a phenyl group at the 4-position of the pyrrolidine ring. This process requires careful control of reaction conditions to maintain the desired stereochemistry.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and peptides. The Boc group can be easily removed under acidic conditions, allowing for further functionalization of the molecule.

Research Findings

Recent research has focused on the use of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid in the development of new therapeutic agents. Its ability to be incorporated into peptide structures makes it a valuable tool in medicinal chemistry.

Chemical Safety

Handling of this compound requires standard laboratory safety precautions, including the use of gloves, goggles, and a fume hood. It is essential to consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Environmental Impact

The environmental impact of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is not well-documented, but it is generally recommended to dispose of chemical waste according to local regulations to minimize environmental harm.

Comparison with Other Stereoisomers

Other stereoisomers of this compound, such as (2S,4R) and (2S,4S), have different properties and applications. For example:

StereoisomerCAS NumberMolecular Weight
(2R,4S)144069-70-5291.34 g/mol
(2S,4R)336818-78-1291.34 g/mol
(2S,4S)96314-29-3291.34 g/mol

These isomers can be distinguished by their specific optical rotations and chromatographic properties.

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